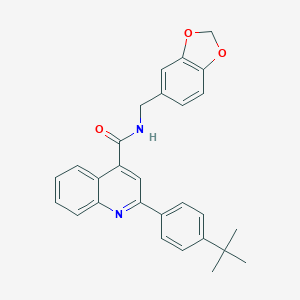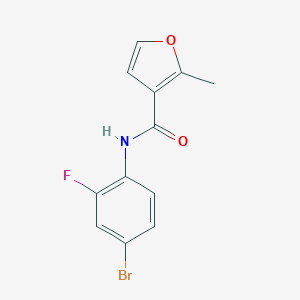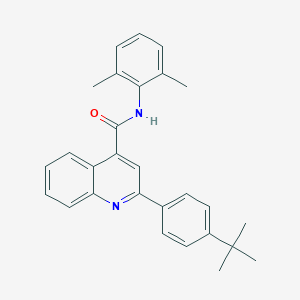![molecular formula C28H28N2O3S B445088 METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B445088.png)
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines quinoline, thiophene, and tert-butylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through carbonylation and methylation reactions. Common reagents used in these reactions include palladium catalysts, tert-butylphenyl bromide, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene group may interact with cellular proteins, affecting their function and signaling pathways. These interactions contribute to the compound’s biological activities, such as its anticancer effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- 2,4-Di-tert-butylphenol
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)-amino]
Uniqueness
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thiophene, and tert-butylphenyl groups. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C28H28N2O3S |
|---|---|
分子量 |
472.6g/mol |
IUPAC名 |
methyl 2-[[2-(4-tert-butylphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-16-17(2)34-26(24(16)27(32)33-6)30-25(31)21-15-23(29-22-10-8-7-9-20(21)22)18-11-13-19(14-12-18)28(3,4)5/h7-15H,1-6H3,(H,30,31) |
InChIキー |
KNVJOVGHPNPAIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B445007.png)
![Dimethyl 2-({4-[(4-ethylphenoxy)methyl]benzoyl}amino)terephthalate](/img/structure/B445009.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)

![2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B445013.png)
![N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)
![3-chloro-N-(6-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}hexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B445016.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(4-iodophenoxy)methyl]benzamide](/img/structure/B445019.png)
![N-(2-benzoyl-4-chlorophenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445020.png)
![5-(4-bromophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445024.png)
![ETHYL 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B445025.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B445028.png)
